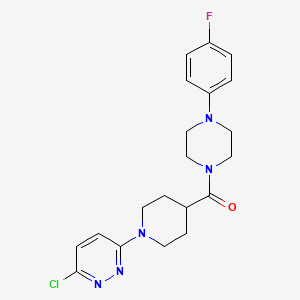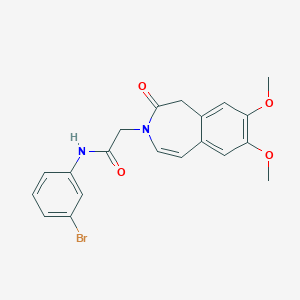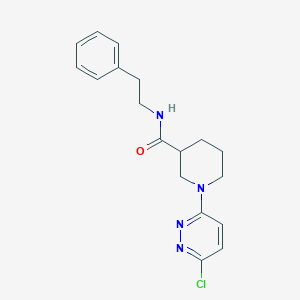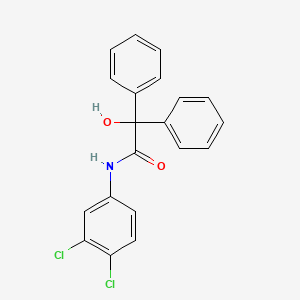![molecular formula C20H16Cl2N4O2 B10978894 1,1'-Benzene-1,3-diylbis[3-(4-chlorophenyl)urea]](/img/structure/B10978894.png)
1,1'-Benzene-1,3-diylbis[3-(4-chlorophenyl)urea]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1'-Benzol-1,3-diylbis[3-(4-chlorphenyl)harnstoff] ist eine synthetische organische Verbindung, die durch das Vorhandensein von zwei Harnstoffgruppen gekennzeichnet ist, die an einen Benzolring gebunden sind
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 1,1'-Benzol-1,3-diylbis[3-(4-chlorphenyl)harnstoff] beinhaltet typischerweise die Reaktion von 1,3-Diaminobenzol mit 4-Chlorphenylisocyanat. Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, um die Bildung des gewünschten Produkts zu gewährleisten. Die Reaktion kann wie folgt dargestellt werden:
[ \text{1,3-Diaminobenzol} + 2 \text{(4-Chlorphenylisocyanat)} \rightarrow \text{1,1'-Benzol-1,3-diylbis[3-(4-chlorphenyl)harnstoff]} ]
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, aber in größerem Maßstab beinhalten. Die Reaktionsbedingungen, wie Temperatur, Druck und Lösungsmittel, werden optimiert, um die Ausbeute und Reinheit zu maximieren. Übliche Lösungsmittel, die in der Synthese verwendet werden, sind Dichlormethan und Toluol.
Analyse Chemischer Reaktionen
Arten von Reaktionen
1,1'-Benzol-1,3-diylbis[3-(4-chlorphenyl)harnstoff] kann verschiedene chemische Reaktionen durchlaufen, darunter:
Oxidation: Die Verbindung kann unter Verwendung starker Oxidationsmittel oxidiert werden.
Reduktion: Die Reduktion kann unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid erreicht werden.
Substitution: Die Verbindung kann an nukleophilen Substitutionsreaktionen teilnehmen, insbesondere an den Chlorphenylgruppen.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat oder Chromtrioxid unter sauren Bedingungen.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Natriumhydroxid oder andere starke Basen in polaren Lösungsmitteln.
Hauptprodukte, die gebildet werden
Oxidation: Bildung der entsprechenden Harnstoffderivate mit oxidierten funktionellen Gruppen.
Reduktion: Bildung von Amin-Derivaten.
Substitution: Bildung von substituierten Harnstoff-Derivaten.
Wissenschaftliche Forschungsanwendungen
1,1'-Benzol-1,3-diylbis[3-(4-chlorphenyl)harnstoff] hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Wird auf seine potenzielle biologische Aktivität untersucht, einschließlich antimikrobieller und krebshemmender Eigenschaften.
Medizin: Wird auf seine potenzielle Verwendung in der Arzneimittelentwicklung untersucht, insbesondere als Gerüst für die Entwicklung neuer Therapeutika.
Industrie: Wird bei der Herstellung von Spezialchemikalien und Materialien eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 1,1'-Benzol-1,3-diylbis[3-(4-chlorphenyl)harnstoff] beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Proteine und Enzyme binden und deren Aktivität möglicherweise hemmen. Die genauen beteiligten molekularen Pfade hängen vom jeweiligen biologischen Kontext und Ziel ab.
Wirkmechanismus
The mechanism of action of N’-(3-{[(4-CHLOROANILINO)CARBONYL]AMINO}PHENYL)-N-(4-CHLOROPHENYL)UREA involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with cellular receptors, leading to altered cellular responses .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 1,1'-Biphenyl-4,4'-diylbis[3-(4-chlorphenyl)harnstoff]
- 1,1'-Benzol-1,4-diylbis[3-(4-chlorphenyl)harnstoff]
- 1,1'-Benzol-1,2-diylbis[3-(4-chlorphenyl)harnstoff]
Einzigartigkeit
1,1'-Benzol-1,3-diylbis[3-(4-chlorphenyl)harnstoff] ist aufgrund seines spezifischen Substitutionsschemas am Benzolring einzigartig, das seine chemische Reaktivität und biologische Aktivität beeinflussen kann. Das Vorhandensein von zwei Harnstoffgruppen und Chlorphenylsubstituenten trägt ebenfalls zu seinen besonderen Eigenschaften im Vergleich zu ähnlichen Verbindungen bei.
Eigenschaften
Molekularformel |
C20H16Cl2N4O2 |
|---|---|
Molekulargewicht |
415.3 g/mol |
IUPAC-Name |
1-(4-chlorophenyl)-3-[3-[(4-chlorophenyl)carbamoylamino]phenyl]urea |
InChI |
InChI=1S/C20H16Cl2N4O2/c21-13-4-8-15(9-5-13)23-19(27)25-17-2-1-3-18(12-17)26-20(28)24-16-10-6-14(22)7-11-16/h1-12H,(H2,23,25,27)(H2,24,26,28) |
InChI-Schlüssel |
OKHFNYRQLDAHPL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)NC(=O)NC2=CC=C(C=C2)Cl)NC(=O)NC3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(6-Methylpyridin-2-yl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10978817.png)
![2-{[3-(4-Methoxyphenyl)propanoyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B10978820.png)

![N-(4-methoxyphenyl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide](/img/structure/B10978840.png)
![N-[4-(acetylamino)phenyl]-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide](/img/structure/B10978845.png)
![2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-3,4,5,6,7,8-hexahydro-2H-cyclohepta[d][1,3]thiazol-2-ylidene]acetamide](/img/structure/B10978849.png)
![methyl 2-{[(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate](/img/structure/B10978854.png)
![2'-(butan-2-yl)-N-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B10978855.png)



![N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-4-methoxybenzamide](/img/structure/B10978879.png)

![N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-3-cyclohexylpropanamide](/img/structure/B10978890.png)
